

Technical Guide: Synthesis of 2-Cyclohexyl-N-methylacetamide

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Compound of Interest

Compound Name: 2-Cyclohexyl-N-methylacetamide

CAS No.: 62141-37-1

Cat. No.: B1315875

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Executive Summary

This technical guide details the synthesis of **2-Cyclohexyl-N-methylacetamide**, a secondary amide featuring a lipophilic cyclohexyl tail and a polar N-methyl amide headgroup.^[1] This structural motif is frequently utilized in drug discovery as a linker in peptidomimetics, NMDA receptor antagonists, and kinase inhibitors where metabolic stability (vs. the phenyl analog) is required.

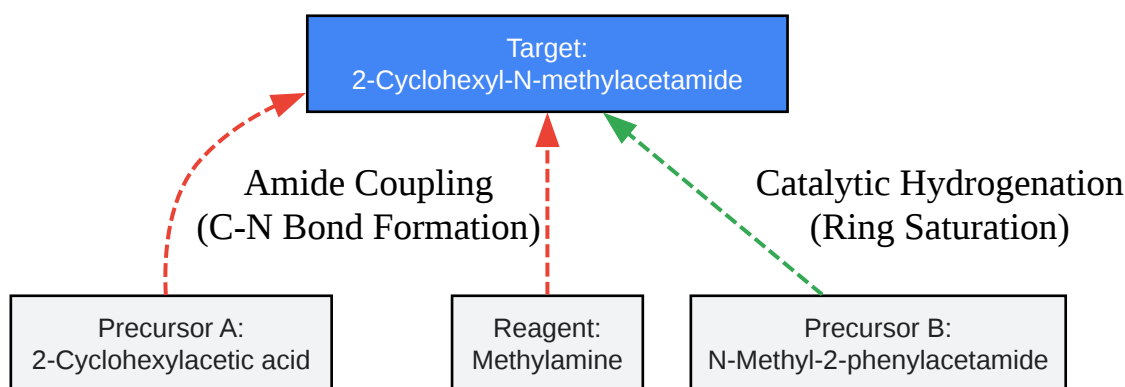
This guide prioritizes two distinct, high-fidelity synthetic pathways:

- The De Novo Coupling Route: Activation of cyclohexylacetic acid followed by aminolysis.^[1] This is the preferred route for laboratory-scale synthesis due to its high functional group tolerance and operational simplicity.^[1]
- The Aromatic Reduction Route: Catalytic hydrogenation of -methyl-2-phenylacetamide.^[1] This is a "Process Chemistry" route often favored when the aromatic precursor is available in bulk at low cost.^[1]

Retrosynthetic Analysis

To design the most efficient pathway, we disconnect the molecule at its most labile points. The strategic disconnection of the amide bond (

) reveals the carboxylic acid precursor. Alternatively, modifying the saturation level of the ring (reduction) reveals the aromatic precursor.



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Figure 1: Retrosynthetic disconnection showing the two primary pathways: Amide coupling (Red) and Aromatic Hydrogenation (Green).[2]

Pathway 1: Direct Amidation via Acid Chloride (The Standard Protocol)

This route is selected for its robustness.[1] While coupling reagents like EDC or HATU are popular in medicinal chemistry, the Acid Chloride method is superior for this specific simple aliphatic substrate because it avoids the formation of difficult-to-remove urea byproducts.

Reaction Scheme

Experimental Protocol

Reagents:

- 2-Cyclohexylacetic acid (1.0 eq)

- Thionyl Chloride () (1.5 eq)
- Methylamine (2.0 M in THF) (2.5 eq)
- Triethylamine () (1.2 eq)
- Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

- Activation (Acid Chloride Formation):
 - Charge a dry round-bottom flask with 2-cyclohexylacetic acid (10.0 g, 70.3 mmol) and DCM (50 mL).
 - Add Thionyl Chloride (8.0 mL, 105 mmol) dropwise at 0°C under atmosphere.
 - Add a catalytic drop of DMF (Dimethylformamide) to initiate the Vilsmeier-Haack-like catalytic cycle.^[1]
 - Reflux the mixture for 2 hours. Monitor by TLC (conversion of acid to non-polar spot) or by observing the cessation of HCl gas evolution.
 - Critical Step: Evaporate the solvent and excess under reduced pressure.^[1] Re-dissolve the crude acid chloride in fresh anhydrous DCM (50 mL).
- Amidation (Coupling):
 - Cool the acid chloride solution to 0°C.^[1]

- In a separate vessel, mix Methylamine (2.0 M in THF, 88 mL, 175 mmol) and Triethylamine (11.7 mL).
- Slowly cannulate the acid chloride solution into the amine mixture.[1] Note: Reverse addition (acid chloride to amine) prevents the formation of di-acylated side products.
- Allow to warm to room temperature and stir for 4 hours.
- Work-up:
 - Quench with 1M HCl (dissolves amine salts and removes unreacted amine).[1]
 - Wash the organic layer with saturated (removes unreacted acid).[1]
 - Dry over , filter, and concentrate.[1][3][4]

Critical Process Parameters (CPPs)

Parameter	Specification	Rationale
Temperature (Activation)	Reflux (40°C)	Ensures complete conversion to acid chloride; aliphatic acids are less reactive than benzoic acids.[1]
Stoichiometry (Amine)	>2.0 Equivalents	Excess amine acts as a scavenger for the HCl generated, though is added to assist.
Moisture Control	Strictly Anhydrous	Water hydrolyzes the acid chloride back to the starting material.[1]

Pathway 2: Catalytic Hydrogenation (The Process Route)

This route is ideal if you already possess the phenyl analog (

-methyl-2-phenylacetamide) or if the cyclohexyl starting material is expensive/unavailable.[1]

Mechanism & Catalyst Selection

Hydrogenation of a benzene ring to a cyclohexane ring requires high energy.[1]

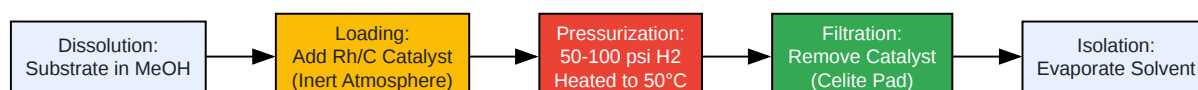
- Catalyst: 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C).[1] Note: Palladium (Pd/C) is often too weak for ring saturation under mild conditions and may only reduce the amide carbonyl if forcing conditions are used.
- Solvent: Methanol or Acetic Acid.[1][5]

Experimental Protocol

Reagents:

- -Methyl-2-phenylacetamide (10.0 g)
 - 5% Rh/C (5 wt% loading, 0.5 g)
 - Methanol (100 mL)
 - Hydrogen Gas (
-)[6]

Workflow:



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Figure 2: Process flow for the heterogeneous catalytic hydrogenation.

Safety Note: Rh/C is pyrophoric when dry.[1] Always keep the catalyst wet with water or solvent during filtration.[1]

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (Predicted)

- ^1H NMR (400 MHz, CDCl_3):
 - 5.60 (br s, 1H, NH).[1]
 - 2.78 (d, Hz, 3H, N-CH₃).
 - 2.05 (d, Hz, 2H, CH₂-CO).
 - 1.60–1.75 (m, 5H, Cyclohexyl ring).[1]
 - 0.90–1.30 (m, 6H, Cyclohexyl ring).[1]

Mass Spectrometry[1]

- Method: ESI-MS (Positive Mode).[1]
- Expected Ion:
m/z.[1]
- Fragment: Loss of methylamine () may be observed.[1]

Comparison of Pathways

Feature	Pathway 1: Amidation	Pathway 2: Hydrogenation
Atom Economy	Lower (Loss of , HCl)	High (Addition of only)
Reaction Time	6–8 Hours	12–24 Hours
Safety Profile	Corrosive reagents ()	High Pressure , Pyrophoric catalyst
Cost	Low (Reagents are commodities)	High (Precious metal catalyst)
Recommendation	Primary Choice for Lab Scale	Primary Choice for Scale-Up

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